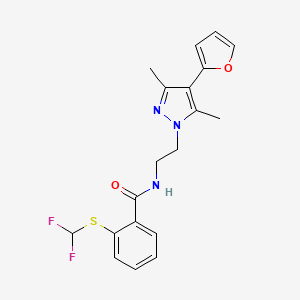

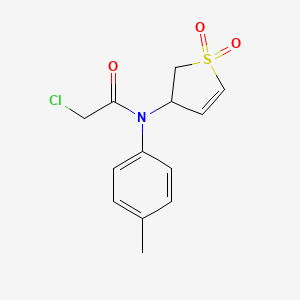

![molecular formula C20H20N2O3S B2390509 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 312608-53-0](/img/structure/B2390509.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

货号 B2390509

CAS 编号:

312608-53-0

分子量: 368.45

InChI 键: UMVYWXIMOSVMRF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

科学研究应用

- Researchers have explored the antimicrobial potential of this compound. Specifically, it has shown promising activity against multidrug-resistant Gram-positive pathogens. In vitro studies demonstrated its effectiveness against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, it exhibited favorable activity against vancomycin-resistant Enterococcus faecium .

- The compound also displayed broad-spectrum antifungal activity. Notably, it was effective against drug-resistant Candida strains. One derivative, in particular, showed greater activity against Candida auris compared to fluconazole .

- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide has been investigated as a building block for heterocyclic compounds. Its unique structure makes it a valuable precursor in the synthesis of diverse heterocycles .

- The compound can participate in formylation reactions, leading to the formation of resonance-stable intermediates. These reactions are essential in organic synthesis and drug discovery .

- Pathways involving beta fragmentation of amides have been explored. These pathways lead to the formation of diphenylmethylium cation-radicals, which have interesting mass-to-charge ratios .

- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide serves as a versatile synthon in various synthetic processes. It has been utilized in amination, methylene group incorporation, and other transformations .

Antimicrobial Activity

Antifungal Properties

Heterocycle Synthesis

Formylation Reactions

Amide Fragmentation Pathways

Versatile Synthons

属性

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYWXIMOSVMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)

![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)

![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)

![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)